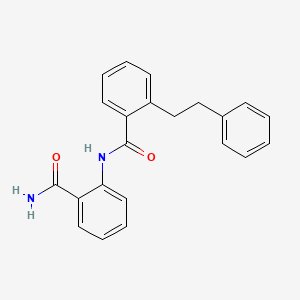

N-(2-carbamoylphenyl)-2-phenethylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-2-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c23-21(25)19-12-6-7-13-20(19)24-22(26)18-11-5-4-10-17(18)15-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H2,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIBDSLAIQGAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2 Carbamoylphenyl 2 Phenethylbenzamide

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of N-(2-carbamoylphenyl)-2-phenethylbenzamide reveals two primary strategic disconnections around the central amide bond. This approach simplifies the complex target molecule into more readily available or synthetically accessible precursors.

The most logical disconnection is at the amide linkage (C-N bond), yielding two key synthons: 2-phenethylbenzoic acid (1) and 2-aminobenzamide (B116534) (2) . This is a standard and widely practiced disconnection for amide synthesis.

A further disconnection of 2-phenethylbenzoic acid (1) at the C-C bond between the ethyl group and the benzoic acid ring suggests precursors such as a 2-halobenzoic acid derivative and a phenethyl organometallic reagent. Similarly, 2-aminobenzamide (2) can be retrosynthetically disconnected to simpler starting materials like isatoic anhydride (B1165640) or 2-nitrobenzonitrile. nih.govresearchgate.net

Optimized Synthetic Pathways for this compound

Based on the retrosynthetic analysis, several synthetic pathways can be devised. The most common and optimized route involves a multi-step synthesis culminating in the formation of the amide bond.

Multistep Synthesis from Precursors

The synthesis of this compound is achieved through the coupling of 2-phenethylbenzoic acid and 2-aminobenzamide.

Synthesis of 2-phenethylbenzoic acid (1): This precursor can be prepared via several methods. One common approach is the Suzuki coupling of a (2-phenylethyl)boronic acid derivative with a 2-halobenzoic acid ester, followed by hydrolysis of the ester. Alternatively, a Grignard reagent prepared from a phenethyl halide can react with a 2-carboxybenzaldehyde (B143210) derivative, followed by oxidation. For the purpose of this article, we will consider 2-phenethylbenzoic acid as a commercially available starting material. chembk.comsigmaaldrich.com

Synthesis of 2-aminobenzamide (2): This intermediate is commonly synthesized from isatoic anhydride by reacting it with ammonia (B1221849) or an amine. nih.govresearchgate.net Another efficient method involves the partial reduction of 2-nitrobenzonitrile. researchgate.net

Amide Bond Formation: The final step is the formation of the amide bond between 2-phenethylbenzoic acid (1) and 2-aminobenzamide (2). This can be achieved using various modern coupling reagents to facilitate the reaction and improve yields. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

A typical reaction protocol would involve:

Activation of the carboxylic acid group of 2-phenethylbenzoic acid with a coupling agent.

Nucleophilic attack by the amino group of 2-aminobenzamide on the activated carbonyl carbon.

Work-up and purification of the final product, this compound.

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product | Reference |

| 2-phenethylbenzoic acid | 2-aminobenzamide | EDCI, HOBt, DMF | This compound | researchgate.net |

| 2-phenethylbenzoyl chloride | 2-aminobenzamide | Base (e.g., triethylamine), DCM | This compound | nih.gov |

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts can be made to develop more environmentally benign synthetic routes.

Microwave-Assisted Synthesis: The synthesis of 2-aminobenzamide derivatives has been shown to be accelerated under microwave irradiation, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions. nih.govresearchgate.net This approach could potentially be applied to the final amide coupling step as well.

Use of Greener Solvents: Replacing hazardous solvents like DMF and DCM with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of the synthesis. Water, as a solvent, has also been explored for some amide bond formations, particularly in the presence of specific catalysts. google.com

Catalytic Methods: The development of catalytic methods for amide bond formation that avoid the use of stoichiometric coupling reagents is an active area of research. Boronic acid-based catalysts, for instance, have been shown to promote direct amidation between carboxylic acids and amines. nih.gov

| Green Approach | Description | Potential Application | Reference |

| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Synthesis of 2-aminobenzamide and the final coupling step. | nih.govresearchgate.net |

| Green Solvents | Replacement of hazardous solvents with environmentally friendly alternatives. | All reaction steps. | google.com |

| Catalytic Amidation | Use of catalysts to promote amide bond formation directly from carboxylic acids and amines. | Final coupling step. | nih.gov |

Derivatization Strategies for Structural Modification of this compound

The structural framework of this compound offers several sites for chemical modification to explore structure-activity relationships for potential pharmaceutical applications.

Introduction of Substituents on Phenyl Moieties

The two phenyl rings present in the molecule are prime targets for the introduction of various substituents to modulate properties such as lipophilicity, electronic character, and steric bulk.

Phenethyl Phenyl Ring: Substituents can be introduced on this ring by starting with a substituted phenethylamine (B48288) or phenylacetic acid derivative in the synthesis of 2-phenethylbenzoic acid. Common substitutions include halogens (F, Cl, Br), alkyl groups, alkoxy groups, and nitro groups. nih.gov

Benzamide (B126) Phenyl Rings: The two phenyl rings of the benzamide core can also be substituted.

The 2-phenethylbenzoyl ring: Starting with a substituted 2-halobenzoic acid in the synthesis of 2-phenethylbenzoic acid allows for the introduction of substituents on this ring.

The 2-carbamoylphenyl ring: Using a substituted 2-aminobenzamide as a precursor allows for modification of this ring. For example, substituted isatoic anhydrides can be used to generate a range of substituted 2-aminobenzamides.

Modifications at the Amide and Carbamoyl (B1232498) Linkages

The amide and carbamoyl functional groups are crucial for the molecule's structure and can be modified to alter its chemical properties.

Amide Linkage Modification:

N-Alkylation/N-Arylation: The hydrogen on the amide nitrogen can be replaced with an alkyl or aryl group. This is typically achieved by deprotonation with a strong base followed by reaction with an alkyl or aryl halide.

Thioamide Formation: The amide carbonyl can be converted to a thiocarbonyl using reagents like Lawesson's reagent or phosphorus pentasulfide. This modification significantly alters the electronic and hydrogen-bonding properties of the linkage. nih.gov

Carbamoyl Group Modification:

Stereoselective Synthesis of Enantiomers (if applicable)

The applicability of stereoselective synthesis to this compound hinges on the concept of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, creating axial chirality. In the case of N-aryl benzamides, significant steric hindrance at the ortho positions of the aryl rings can impede free rotation around the aryl-carbonyl (C-N) and aryl-C(O) bonds, leading to stable, isolable enantiomers.

For this compound, the presence of the 2-phenethyl group on one benzene (B151609) ring and the N-(2-carbamoylphenyl) group on the other creates a sterically crowded environment that could potentially result in atropisomerism. While the barrier to interconversion might be low at physiological temperatures, methods for atropisomer-selective synthesis are a significant area of chemical research. nih.govdatapdf.com

Several strategies for the enantioselective synthesis of chiral benzamides have been developed:

Chiral Auxiliaries : This classic approach involves attaching a chiral auxiliary to one of the precursors. The auxiliary directs the reaction to favor the formation of one diastereomer over the other. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Catalytic Enantioselective Reactions : Modern methods focus on using chiral catalysts to induce enantioselectivity. For instance, peptide-based catalysts have been employed in the atropisomer-selective bromination of biaryl compounds, a strategy that could be adapted for benzamides. nih.govdatapdf.com This process can desymmetrize a prochiral substrate to produce an enantioenriched chiral compound. nih.govdatapdf.com

Organometallic Approaches : The use of planar chiral (arene)chromium complexes has been shown to be effective for preparing axially chiral N,N-diethyl 2,6-disubstituted benzamides. nih.gov This involves an ortho-lithiation of an enantiomerically pure planar chiral complex, followed by quenching with an electrophile and subsequent demetallation to yield the optically active benzamide. nih.gov Another approach utilizes chiral lithium amide bases for enantioselective deprotonation and functionalization of prochiral substrates. psu.edu

Mechanism-driven studies suggest that for catalytic processes, a complex between the catalyst and the substrate is often formed, which is key to achieving selectivity. nih.gov The development of racemization-free coupling reagents is also crucial in synthesizing chiral amides and peptides, with reagents like TCFH-NMI, Boc-Oxyma, and various organometallic catalysts showing promise. rsc.org

Table 1: Approaches to Stereoselective Benzamide Synthesis

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Peptide-Catalyzed Bromination | Enantioselective bromination of benzamide precursors using a simple tetrapeptide catalyst. | Can achieve high enantiomeric ratios (e.g., 90:10). The initial bromination is often regioselective and stereochemistry-determining. | nih.govdatapdf.com |

| Tricarbonyl(arene)chromium Complexes | Use of planar chiral chromium complexes to direct stereoselective ortho-functionalization. | Produces axially chiral benzamides as optically active compounds after photo-oxidative demetalation. | nih.gov |

| Chiral Lithium Amide Bases | Asymmetric desymmetrization by discriminating between a pair of protons in a prochiral substrate. | Effective for enantioselective deprotonation of ketones and functionalization of tricarbonyl(η6-arene)chromium complexes. | psu.edu |

Purification Techniques for this compound and its Analogs

The purification of this compound and related amide compounds is critical for obtaining a product of high purity. The choice of technique depends on the physical properties of the amide (solid or liquid), its polarity, and the nature of the impurities present.

Common Purification Techniques:

Recrystallization : This is often the method of choice for solid amides. researchgate.net The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is cooled slowly. The pure compound crystallizes out, leaving impurities in the solvent. Suitable solvents for amides are often polar, such as ethanol, acetonitrile (B52724), or 1,4-dioxane. researchgate.net

Column Chromatography : This is a highly versatile technique for both solid and liquid amides.

Normal-Phase Chromatography : Uses a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. It is effective for separating compounds with different polarities.

Reversed-Phase Chromatography : Employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. This is particularly useful for purifying more polar amides or complex mixtures. researchgate.net

Solid-Phase Workup (Scavenger Resins) : This modern technique offers a simple and efficient purification method that avoids traditional aqueous workups and chromatography. acs.orgnih.gov After the reaction, specific resins are added to the mixture to bind (scavenge) excess reagents, by-products, or the catalyst. acs.orgnih.gov The pure product is then isolated by simple filtration. acs.orgnih.gov For example, Amberlyst resins can be used to remove acidic or basic impurities. nih.gov

Ion-Exchange Chromatography : For amides with ionizable groups or for removing ionic impurities, ion-exchange chromatography can be highly effective. Strong cation exchange (SCX) media can be used to capture basic amide products, which are then released by washing with a basic solution, separating them from non-basic impurities. biotage.com

Distillation : For volatile liquid amides, vacuum distillation can be used to separate the product from non-volatile impurities. google.com

Table 2: Purification Methods for Amides

| Technique | Applicability | Description | Reference |

|---|---|---|---|

| Recrystallization | Crystalline solids | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. Effective for removing soluble impurities. | researchgate.net |

| Column Chromatography | Solids and liquids | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). Can be normal or reversed-phase. | researchgate.netacs.org |

| Solid-Phase Workup | Reactions with resin-compatible reagents/by-products | Uses scavenger resins to bind and remove unwanted materials from the reaction mixture by filtration. | acs.orgnih.gov |

| Ion-Exchange Chromatography | Complex mixtures with ionizable components | Separates molecules based on their net surface charge, useful for capturing polar, basic products like some amides. | biotage.com |

Methodological Innovations in Benzamide Synthesis Relevant to this compound

The synthesis of this compound involves the formation of an amide bond between 2-phenethylbenzoic acid and 2-aminobenzamide. Recent innovations in organic synthesis offer several advanced routes that provide advantages over classical methods, such as improved yields, milder reaction conditions, and greater functional group tolerance.

Synthesis of Precursors:

2-phenethylbenzoic acid : This precursor can be synthesized through various cross-coupling reactions. Its melting point is reported to be between 130-132 °C. chembk.com

2-aminobenzamide (Anthranilamide) : This compound is commonly synthesized from isatoic anhydride by reacting it with an amine, a process that can be accelerated using microwave irradiation. nih.govresearchgate.net Alternatively, palladium-catalyzed methods involving the carbonylation and subsequent amination of anilines provide an efficient route. google.com

Innovations in Amide Bond Formation:

Palladium-Catalyzed Amidation : Palladium catalysis has revolutionized C-N bond formation.

Buchwald-Hartwig Amination : This reaction couples an aryl halide or triflate with an amine. In the context of the target molecule, it could involve coupling 2-phenethylbenzoyl chloride with 2-aminobenzamide or, more directly, coupling an activated 2-phenethylbenzoic acid derivative with 2-bromoaniline (B46623) followed by conversion of the bromo group.

Palladium-Catalyzed Amidation of Aryl Halides with Isocyanides : This method forms amides from readily available aryl halides under mild conditions. nih.gov

Directed C-H Amidation : Recent advances allow for the direct amidation of C-H bonds. For example, palladium-catalyzed ortho-C-H amidation of aromatic ketones has been achieved using an electron-deficient Pd(OTf)₂ complex. acs.org A carboxamide group can also direct the hydrocarbofunctionalization of alkenes. acs.org

Boron-Based Reagents : Reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃) have emerged as highly effective for the direct amidation of carboxylic acids and amines. acs.orgnih.gov These reactions often proceed under mild conditions and allow for a simple solid-phase workup using resins, avoiding the need for chromatography. acs.orgnih.gov This method has shown low levels of racemization when used with N-protected amino acids. acs.orgnih.gov

Green and Sustainable Methods :

Microwave-Assisted Synthesis : This technique can significantly reduce reaction times for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride. nih.govresearchgate.net

Biphasic Solvent Systems : To replace less environmentally friendly solvents like dioxane and DMF, biphasic systems such as 2-MeTHF/water have been developed for palladium-catalyzed C-N couplings, allowing for easier separation and scalability. nih.gov

Table 3: Innovative Synthetic Methods for Benzamides

| Methodology | Catalyst/Reagent | Key Advantages | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-H Amidation | Pd(OTf)₂ | Direct functionalization of C-H bonds, high atom economy. | acs.org |

| Palladium-Catalyzed Carbonylation/Amination | Pd(0) or Pd(II) source | Efficient one-pot or two-step synthesis of 2-aminobenzamides from anilines, often with high yields (85-95%). | google.com |

| Direct Amidation with Boron Reagents | B(OCH₂CF₃)₃ | Mild conditions, broad substrate scope, simple non-chromatographic purification, low racemization. | acs.orgnih.gov |

| Microwave-Assisted Synthesis | N/A (Energy Source) | Rapid and efficient synthesis of 2-aminobenzamide derivatives from isatoic anhydride. | nih.govresearchgate.net |

Structural Elucidation and Conformational Analysis of N 2 Carbamoylphenyl 2 Phenethylbenzamide

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and molecular weight can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC) NMR experiments would be crucial for the structural assignment of N-(2-carbamoylphenyl)-2-phenethylbenzamide.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, N-phenethylbenzamide , the ¹H NMR spectrum shows characteristic signals for the aromatic protons of the benzamide (B126) and phenethyl groups, as well as the methylene (B1212753) protons of the ethyl bridge. chemicalbook.comnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For instance, in a similar benzamide derivative, the carbon signals for the carbonyl group, the aromatic rings, and the aliphatic chain can be distinctly identified. rsc.org

To illustrate, the following table presents hypothetical ¹H and ¹³C NMR data for this compound, based on known chemical shifts for similar structural motifs.

| ¹H NMR (Proton) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Amide NH | ~8.5 | s | 1H | -CO-NH- |

| Carbamoyl (B1232498) NH₂ | ~7.5, ~7.2 | s, s | 2H | -CO-NH₂ |

| Aromatic Protons | 7.0 - 8.0 | m | 13H | Ar-H |

| Methylene Protons | ~3.7 | t | 2H | -CH₂-NH- |

| Methylene Protons | ~3.0 | t | 2H | Ar-CH₂- |

| ¹³C NMR (Carbon) | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~168 | Benzamide C=O |

| Carbonyl Carbon | ~170 | Carbamoyl C=O |

| Aromatic Carbons | 120 - 140 | Ar-C |

| Methylene Carbon | ~41 | -CH₂-NH- |

| Methylene Carbon | ~36 | Ar-CH₂- |

This is a hypothetical data table for illustrative purposes.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). For this compound, key characteristic absorption bands would be expected.

The IR spectrum of a related compound, 8-mercapto-N-(phenethyl)octanamide , shows a strong absorption band for the amide N-H stretching vibration around 3309 cm⁻¹ and a C=O stretching vibration (Amide I band) around 1652 cm⁻¹. mdpi.com The presence of aromatic rings is typically confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz

An illustrative table of expected IR absorption bands for this compound is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch (Amide) | 3400 - 3200 | Amide (R-CO-NH-R') |

| N-H Stretch (Carbamoyl) | ~3350 and ~3180 | Primary Amide (-CO-NH₂) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic Ring |

| C-H Stretch (Aliphatic) | 3000 - 2850 | -CH₂- |

| C=O Stretch (Amide I) | 1680 - 1630 | Amide and Carbamoyl |

| C=C Stretch (Aromatic) | 1600 - 1450 | Aromatic Ring |

This is a hypothetical data table for illustrative purposes.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₂₂H₂₀N₂O₂), the calculated molecular weight is approximately 344.41 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

The fragmentation pattern in MS is often characteristic of the molecule's structure. For example, in the mass spectrum of the related N-phenethylbenzamide , a prominent peak is observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, and another at m/z 104, corresponding to the phenylethyl fragment. nih.gov Similar characteristic fragmentation would be expected for the target molecule, aiding in its structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

The first and often most challenging step in X-ray crystallography is obtaining a single crystal of suitable size and quality. For organic compounds like this compound, this is typically achieved through slow evaporation of a saturated solution. nih.govrsc.org

A variety of solvents and solvent mixtures would be screened to find conditions that promote slow crystal growth. Common solvents for benzamide derivatives include ethanol, methanol, acetone, and dichloromethane (B109758). nih.gov The optimization process involves varying parameters such as temperature, concentration, and the rate of evaporation to obtain well-diffracting crystals.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice: a, b, c, α, β, γ) and the space group (the set of symmetry operations that describe the arrangement of molecules in the crystal).

For example, the crystal structure of a related compound, 2-benzoyl-N,N-diethylbenzamide , was determined to be in the chiral space group P2₁2₁2₁ with specific lattice parameters. mdpi.com Another related compound, N-carbamothioyl-2-methylbenzamide , crystallized in the monoclinic space group P2₁/c. nih.gov The determination of these parameters for this compound would provide the foundational data for solving its complete crystal structure.

An example of a data table for unit cell parameters is shown below.

| Crystal Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (e.g., 10.5) |

| b (Å) | (e.g., 15.2) |

| c (Å) | (e.g., 12.1) |

| α (°) | 90 |

| β (°) | (e.g., 95.5) |

| γ (°) | 90 |

| Volume (ų) | (Calculated) |

| Z (molecules/unit cell) | (e.g., 4) |

This is a hypothetical data table for illustrative purposes.

Intermolecular Interactions and Packing Arrangements in the Crystal Lattice

A detailed analysis of the intermolecular interactions and crystal packing of this compound cannot be provided without experimental crystallographic data. Such an analysis would typically involve identifying hydrogen bonds, van der Waals forces, and potential π-π stacking interactions that govern the three-dimensional arrangement of the molecules in the solid state. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Solution-State Conformational Analysis

Without experimental data, a discussion on the solution-state conformation of this compound would be purely speculative.

Dynamic NMR Spectroscopy for Rotamer Studies

The study of rotational isomers (rotamers) using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy requires the acquisition of NMR spectra at various temperatures. This technique allows for the determination of the energy barriers associated with the rotation around specific bonds, such as the amide C-N bond and the bonds connecting the phenyl and phenethyl groups to the benzamide core. No such studies have been reported for this compound.

Circular Dichroism (CD) Spectroscopy for Chiral Conformations (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. As this compound is not inherently chiral, this technique would only be applicable if the molecule could adopt stable, non-superimposable chiral conformations (atropisomers). There is no information to suggest that this is the case, and no CD spectroscopic studies have been published.

Vibrational Spectroscopy for Conformational Dynamics

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides insights into the conformational dynamics of a molecule by probing its vibrational modes. An analysis of the vibrational spectra, often aided by computational modeling, can help identify different conformers present in a sample and understand their relative stabilities. No vibrational spectroscopy data is available for this compound.

Biological Evaluation and Mechanistic Investigations of N 2 Carbamoylphenyl 2 Phenethylbenzamide Pre Clinical Focus

In Vitro Pharmacological Characterization

The initial phase of preclinical evaluation involves a series of in vitro assays to determine the compound's biological activity at the molecular and cellular levels.

Enzyme Inhibition and Activation Studies (e.g., Carbonic Anhydrase, Glucokinase)

The potential for N-(2-carbamoylphenyl)-2-phenethylbenzamide to interact with specific enzymes would be investigated. Benzamide (B126) and sulfonamide moieties are known to be present in many enzyme inhibitors. For instance, studies on related benzenesulfonamides have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms. Assays would determine the concentration of the compound required to inhibit enzyme activity by 50% (IC50).

Table 1: Hypothetical Enzyme Inhibition Profile of this compound

| Enzyme Target | IC50 (nM) | Assay Type |

|---|---|---|

| Carbonic Anhydrase I (hCA I) | 150 | Stopped-flow CO2 hydration assay |

| Carbonic Anhydrase II (hCA II) | 85 | Stopped-flow CO2 hydration assay |

Receptor Binding Assays and Ligand-Target Interactions

To identify potential molecular targets, receptor binding assays are crucial. These experiments measure the affinity of the compound for a wide range of receptors. For example, derivatives of N-phenethylbenzamide have been evaluated for their binding to opioid receptors. The binding affinity is typically expressed as the inhibition constant (Ki).

Table 2: Hypothetical Receptor Binding Affinity of this compound

| Receptor Target | Ki (nM) | Radioligand |

|---|---|---|

| Opioid Receptor Mu (μ) | 250 | [3H]-DAMGO |

| Opioid Receptor Delta (δ) | 800 | [3H]-DPDPE |

| Opioid Receptor Kappa (κ) | >1000 | [3H]-U69593 |

Cellular Pathway Modulation in Defined Cell Lines (e.g., Amyloid Aggregation Pathways, DNA Damage Response)

After identifying potential targets, the compound's effect on specific cellular signaling pathways is examined. For instance, if the compound showed affinity for a receptor implicated in neurodegeneration, its ability to modulate pathways like amyloid aggregation would be assessed. Similarly, its impact on the DNA damage response could be studied in cancer cell lines.

Protein-Ligand Interaction Profiling (e.g., Fluorescence-Based Assays, Surface Plasmon Resonance)

To confirm and characterize the interaction between this compound and its target protein(s), biophysical techniques are employed. Surface Plasmon Resonance (SPR), for example, can provide real-time data on the kinetics of binding, including the association (ka) and dissociation (kd) rates, from which the dissociation constant (KD) is calculated.

Cellular Viability and Proliferation Assays in Research Cell Models (e.g., Cancer Cell Lines, Neuronal Cells)

The effect of the compound on the survival and growth of different cell types is a critical component of its preclinical evaluation. Assays such as the MTT or CellTiter-Glo assay are used to determine the concentration of the compound that reduces cell viability by 50% (EC50 or IC50). These studies would be conducted in various cell lines, including cancer cells to assess potential anticancer activity and neuronal cells to evaluate potential neurotoxicity.

Table 3: Hypothetical Cellular Viability Data for this compound (72h exposure)

| Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| HeLa | Human Cervical Cancer | 12.5 |

| SH-SY5Y | Human Neuroblastoma | 35.2 |

In Vivo Pharmacodynamic Studies in Animal Models (Non-human)

Following in vitro characterization, the compound would be evaluated in animal models to understand its effects within a living organism. These pharmacodynamic studies aim to establish a relationship between the drug concentration in the body and the observed pharmacological effect. For instance, if in vitro studies suggested anti-inflammatory properties, the compound might be tested in a mouse model of carrageenan-induced paw edema to assess its ability to reduce inflammation. Similarly, if anticonvulsant activity was indicated, it would be evaluated in rodent models of seizures. These studies are essential to bridge the gap between in vitro findings and potential therapeutic applications.

Computational and Chemoinformatic Investigations of N 2 Carbamoylphenyl 2 Phenethylbenzamide

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential biological targets and understanding the binding mechanism at a molecular level.

In a typical study, the three-dimensional structure of N-(2-carbamoylphenyl)-2-phenethylbenzamide would be docked against a library of known protein targets, often those implicated in specific diseases. The simulation calculates the binding affinity, or docking score, for the ligand with each protein. A lower binding energy generally indicates a more favorable interaction. For instance, studies on other N-phenylbenzamide derivatives have explored their potential as antibacterial or antifungal agents by docking them against enzymes like aminoglycoside-2″-phosphotransferase-IIa and aspartic proteinases. nih.gov Similarly, various benzamides have been docked against targets like α-glucosidase, α-amylase, and protein kinases to investigate their potential as antidiabetic or anticancer agents. nih.govresearchgate.net

Following the docking simulation, the most favorable binding poses are analyzed to understand the specific molecular interactions between the ligand and the protein's active site. These interactions are critical for the stability of the ligand-protein complex. Key interactions that would be investigated for this compound include:

Hydrogen Bonding: The hydrogen bond donors (e.g., the N-H groups of the amide and carbamoyl (B1232498) moieties) and acceptors (e.g., the C=O oxygen atoms) on the ligand would be examined for potential hydrogen bonds with amino acid residues in the protein's binding pocket.

Hydrophobic Interactions: The phenyl and phenethyl groups of the molecule would be expected to form hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic rings could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

This type of analysis has been performed for numerous benzamide (B126) derivatives to rationalize their biological activity. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. They are used to assess the stability of the ligand-protein complex and to study the dynamics of their interactions.

An MD simulation would typically start with the best-docked pose of the this compound-protein complex. The system would be solvated in a water box with ions to mimic physiological conditions. The simulation would then be run for a specific period (e.g., nanoseconds), and the trajectory of the atoms would be recorded. Analysis of the root-mean-square deviation (RMSD) of the complex over time would indicate its stability. A stable RMSD suggests that the ligand remains securely bound in the active site. nih.govnih.gov

From the MD simulation trajectory, the binding free energy of the ligand to the protein can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more accurate estimation of the binding affinity than docking scores alone.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule.

For this compound, these calculations would reveal:

Optimized Molecular Geometry: The most stable three-dimensional conformation of the molecule.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): This map shows the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are important for understanding intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge transfer and conjugative interactions within the molecule.

Such quantum chemical studies have been performed on various benzamide derivatives to understand their structural and electronic characteristics. uokerbala.edu.iqresearchgate.net

Based on a comprehensive search of available scientific literature, there are no specific computational or chemoinformatic studies published for the compound This compound . The search for data pertaining to Density Functional Theory (DFT) analyses, Quantitative Structure-Activity Relationship (QSAR) modeling, or in silico pharmacokinetic predictions for this exact molecule did not yield any dedicated research findings.

While general methodologies for these computational techniques are well-documented and studies exist for structurally related compounds such as N-(2-aminophenyl)-benzamide derivatives or other benzamides sphinxsai.comjonuns.com, this information does not apply specifically to this compound.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables that focuses solely on this compound as requested by the specific outline. Generating content for the specified sections would require non-existent data and would not be factual.

In Silico Prediction of Pharmacokinetic-Relevant Properties (excluding ADME data related to human trials)

Prediction of Metabolic Stability in Pre-clinical in vitro Systems

The evaluation of a compound's metabolic stability is a critical step in the early phases of drug discovery and development. It provides essential insights into the pharmacokinetic characteristics of a potential therapeutic agent. researchgate.net Rapid biotransformation can diminish the exposure to the active parent compound, while excessively stable compounds might lead to undesirable drug-drug interactions or toxicity. researchgate.net Therefore, predicting the metabolic fate of a new chemical entity, such as this compound, using pre-clinical in vitro systems is fundamental for optimizing its pharmacological profile.

The primary goal of these investigations is to determine key parameters like the metabolic half-life (t1/2) and the intrinsic clearance (CLint), which together quantify the compound's susceptibility to metabolism. xenotech.com This process typically involves a combination of experimental assays using biological matrices and computational modeling to forecast the compound's behavior in vivo.

Detailed Research Findings

While specific experimental data for this compound is not publicly available, the established methodologies for assessing metabolic stability provide a clear framework for how such an investigation would proceed. The process relies on well-characterized in vitro models that simulate the metabolic environment of the liver, the primary site of drug metabolism.

In Vitro Experimental Systems:

The most common in vitro tools for high-throughput screening of metabolic stability are liver microsomes and hepatocytes. researchgate.net

Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells (hepatocytes). They contain a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for the oxidative metabolism of many drugs. researchgate.netxenotech.com Assays with liver microsomes, often sourced from different species (human, rat, mouse, dog), are used to assess NADPH-dependent metabolism and identify potential interspecies differences. frontiersin.orgfrontiersin.org

Hepatocytes: These are intact liver cells that offer a more comprehensive metabolic picture, as they contain a full complement of metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes, as well as necessary cofactors. researchgate.netmdpi.com Stability assays in hepatocytes can provide a more accurate prediction of hepatic clearance. mdpi.com

Methodology for Stability Assessment:

The standard procedure involves incubating the test compound at a known concentration (typically below its Michaelis-Menten constant, Km) with the in vitro system (e.g., liver microsomes at a specific protein concentration) at 37°C. researchgate.netfrontiersin.org The reaction is initiated by adding a necessary cofactor, most commonly NADPH for CYP-mediated reactions. frontiersin.org Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is terminated by adding a solvent like acetonitrile (B52724). frontiersin.org

The remaining concentration of the parent compound in each sample is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgnih.gov The rate of disappearance of the compound over time is used to calculate its metabolic half-life and intrinsic clearance. xenotech.com

Hypothetical Metabolic Profile:

Based on this standard methodology, a hypothetical metabolic stability profile for this compound in human liver microsomes can be projected. The resulting data would allow for the calculation of its stability parameters.

| Incubation Time (minutes) | Percent of Compound Remaining (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 45 | 18 |

| 60 | 8 |

| Calculated Parameter | Hypothetical Value |

|---|---|

| Half-Life (t1/2, min) | 22.5 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 30.8 |

Interspecies Comparisons and Computational Predictions:

Significant variations in drug metabolism can occur between different species. Therefore, conducting metabolic stability assays using microsomes or hepatocytes from multiple species (e.g., rat, dog, monkey, human) is a standard practice. frontiersin.orgmdpi.com This comparative data is crucial for selecting the appropriate animal model for further preclinical toxicology and pharmacokinetic studies. frontiersin.org

| Species | Source | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance Category |

|---|---|---|---|---|

| Human | Liver Microsomes | 22.5 | 30.8 | Moderate |

| Rat | Liver Microsomes | 15.1 | 45.9 | High |

| Dog | Liver Microsomes | 35.8 | 19.4 | Low to Moderate |

| Monkey | Liver Microsomes | 28.4 | 24.4 | Moderate |

| Mouse | Liver Microsomes | 9.7 | 71.4 | High |

Chemoinformatic tools play a vital role in complementing these in vitro experiments. Ligand-based and structure-based computational models are used to predict a compound's metabolic fate. nih.gov These methods can forecast the likely sites of metabolism (SOMs) on the molecule, helping to identify which parts of the chemical structure are most susceptible to enzymatic attack, such as hydroxylation or N-dealkylation. nih.govnih.gov By analyzing the structure of this compound, computational algorithms can highlight potential metabolic "soft spots," guiding further chemical modifications to enhance stability if necessary.

Advanced Analytical Methodologies for N 2 Carbamoylphenyl 2 Phenethylbenzamide in Research

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are fundamental for separating N-(2-carbamoylphenyl)-2-phenethylbenzamide from impurities and quantifying it in research samples. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's physicochemical properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable and versatile technique for the analysis of benzamide (B126) derivatives like this compound. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

A satisfactory separation for purity assessment and quantification can be achieved using a C8 or C18 column. ptfarm.plnih.govresearchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a small percentage of an acidifier like formic acid or phosphoric acid to improve peak shape and resolution. ptfarm.plnih.govresearchgate.netsielc.com Isocratic elution, where the mobile phase composition remains constant, can be employed for simple analyses, while gradient elution, with a changing mobile phase composition, is beneficial for separating complex mixtures of impurities. ptfarm.plnih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the benzamide chromophore exhibits significant absorbance, such as 254 nm. nih.gov

A developed HPLC method for related benzanilides demonstrated good linearity and precision, suggesting a similar performance could be expected for this compound. researchgate.net

Table 1: Representative HPLC Parameters for Analysis of Benzamide Derivatives

| Parameter | Value/Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table presents typical starting conditions for method development based on the analysis of structurally related benzamide compounds.

Gas Chromatography (GC) (if applicable)

The applicability of Gas Chromatography (GC) for the analysis of this compound is contingent on its volatility and thermal stability. Given its relatively high molecular weight and the presence of polar functional groups, direct GC analysis may be challenging due to potential degradation in the hot injector or on the column.

For less volatile amides, derivatization is often required to increase their volatility and improve chromatographic performance. oup.com A potential strategy could involve perfluoroacylation of the amide nitrogen, a technique that has been used for other nitrogen-containing compounds to enhance their volatility and detection by electron capture detection (ECD) or mass spectrometry (MS). nist.gov

Alternatively, specialized GC columns, such as those with alkaline treatment, have been shown to be effective for the analysis of some long-chain amides without derivatization. oup.com However, method development would be necessary to ascertain the suitability of GC for this specific compound.

Bioanalytical Methods for Compound Detection in Biological Matrices (Non-human)

The detection and quantification of this compound in non-human biological matrices, such as plasma or tissue homogenates, require highly sensitive and selective bioanalytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis of small molecules in complex biological fluids. dtic.milnih.govnih.gov This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

For the analysis of this compound, a method would typically involve sample preparation to remove proteins and other interfering matrix components. wikipedia.org This can be achieved through protein precipitation with a solvent like acetonitrile, followed by liquid-liquid extraction or solid-phase extraction (SPE) for further cleanup and concentration of the analyte. wikipedia.org

The chromatographic separation would likely employ a reversed-phase column similar to that used in HPLC analysis. The mass spectrometric detection would be performed using an electrospray ionization (ESI) source, likely in positive ion mode, which is effective for ionizing nitrogen-containing compounds. pensoft.net The tandem mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. aurigeneservices.com

Table 2: Proposed LC-MS/MS Parameters for Bioanalysis

| Parameter | Description |

|---|---|

| Sample Preparation | Protein precipitation followed by Liquid-Liquid Extraction or Solid-Phase Extraction |

| Chromatography | RP-HPLC with a C18 column |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Tandem Mass Spectrometry (MS/MS) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

This table outlines a general approach for developing a sensitive and selective LC-MS/MS method for this compound in biological samples.

Immunoassays for Specific Detection (if applicable)

Immunoassays are highly specific analytical methods that rely on the binding of an antibody to its target antigen. While immunoassays can offer high throughput and sensitivity, their development is a complex and resource-intensive process. Currently, there are no commercially available immunoassays for this compound. The development of such an assay would require the synthesis of immunogens, immunization of animals to produce specific antibodies, and the subsequent development and validation of the assay format. Therefore, this method is not readily applicable for research purposes without a significant investment in assay development.

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy can be employed as a simple and rapid method for the quantification of this compound in solution, provided that it is the only component that absorbs at the selected wavelength.

The presence of benzene (B151609) rings and the benzamide functional group in the structure of this compound suggests that it will exhibit significant absorbance in the ultraviolet region of the electromagnetic spectrum, likely between 220 and 300 nm. nist.gov For quantification, a wavelength of maximum absorbance (λmax) would be determined by scanning a dilute solution of the pure compound across the UV range. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

While less selective than chromatographic methods, UV-Vis spectroscopy can be a valuable tool for quick concentration estimates in pure solutions or for monitoring reaction kinetics.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-phenylbenzamide |

| Aniline |

| Albendazole |

| Fenbendazole |

| Mebendazole |

| Oxfendazole |

Future Perspectives and Research Challenges for N 2 Carbamoylphenyl 2 Phenethylbenzamide

Identification of Novel Biological Targets for Phenethylbenzamide and Benzamide (B126) Derivatives

A primary challenge and opportunity in the development of novel benzamide derivatives lies in the identification of new biological targets. Historically, benzamides have been investigated for a range of activities, including as antipsychotics, antiemetics, and more recently, as potential agents against cancer and infectious diseases.

Future research could focus on screening novel phenethylbenzamide libraries against a wide array of biological targets. Techniques such as high-throughput screening (HTS) of compound libraries against panels of receptors, enzymes, and ion channels can uncover unexpected biological activities. For instance, studies on N-benzyl-2-fluorobenzamide derivatives have identified dual inhibitors of EGFR and HDAC3, which are relevant targets in triple-negative breast cancer. nih.gov Similarly, other benzamide derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1) for Alzheimer's disease, and as VEGFR-2 inhibitors for cancer therapy. mdpi.comnih.gov

Potential Novel Biological Targets for Benzamide Derivatives:

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | EGFR, VEGFR-2, Abl | Oncology |

| Epigenetic Modulators | HDACs, HATs | Oncology, Inflammatory Diseases |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors | Neuroscience |

| Ion Channels | Sodium Channels, Calcium Channels | Neurology, Cardiology |

| Enzymes | AChE, BACE1, Thymidylate Synthase | Neurodegenerative Diseases, Oncology |

The identification of novel targets will require a multidisciplinary approach, combining computational predictions with experimental validation.

Strategies for Enhancing Selectivity and Potency of Derivatives

Once a biological target is identified, a significant challenge is to optimize the lead compound to enhance its selectivity and potency. Non-selective compounds can lead to off-target effects and toxicity.

Strategies for Optimization:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure is crucial. For benzamide derivatives, this could involve altering substituents on the phenyl rings, modifying the amide linker, or introducing heterocyclic moieties. nih.govrsc.org SAR studies on sulfamoyl benzamidothiazoles, for example, have identified modifications that increase potency for prolonging NF-κB activation. rsc.org

Computational Modeling: Molecular docking and dynamic simulations can predict how derivatives will bind to their target, guiding the design of more potent and selective analogs. nih.gov This approach has been used to develop benzamide derivatives as glucokinase activators. nih.gov

Fragment-Based Drug Discovery (FBDD): This technique involves identifying small chemical fragments that bind weakly to the target and then growing them or combining them to produce a lead with higher affinity.

A key challenge will be to balance improved potency with favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Exploration of Collaborative Research Avenues

The complexity and cost of modern drug discovery necessitate collaboration. For a novel compound class like phenethylbenzamides, collaborative efforts would be essential to accelerate progress.

Potential Collaborative Models:

Academia-Industry Partnerships: Academic labs can excel in basic research and target identification, while pharmaceutical companies have the resources for large-scale screening, lead optimization, and clinical development.

Consortia and Public-Private Partnerships: These can pool resources and expertise to tackle significant challenges, such as developing treatments for neglected diseases or overcoming widespread drug resistance.

Open-Source Drug Discovery: Sharing data and research findings openly can accelerate the discovery process by allowing multiple research groups to build upon each other's work.

Collaborations can facilitate access to diverse compound libraries, screening platforms, and specialized expertise, which would be critical for investigating a new chemical entity.

Development of Advanced Synthetic Routes for Scalability in Research

For a compound to be viable for extensive preclinical and potential clinical research, its synthesis must be efficient, cost-effective, and scalable. The synthesis of complex benzamide derivatives can be challenging.

Future research in synthetic chemistry should focus on developing novel synthetic methodologies. This could include:

Catalytic C-H Activation: To directly functionalize the aromatic rings, reducing the number of synthetic steps.

Flow Chemistry: For safer, more efficient, and scalable production of intermediates and final compounds.

Biocatalysis: Using enzymes to perform specific chemical transformations with high stereoselectivity, which can be crucial for compounds with chiral centers.

The development of robust synthetic routes is a critical and often underestimated challenge in the journey from a laboratory curiosity to a research tool or therapeutic candidate.

Addressing Methodological Limitations in Pre-clinical Evaluation

Preclinical models are essential for evaluating the efficacy and safety of new compounds, but they have limitations. pharmafeatures.comnih.govbiologists.comnih.gov The translation of findings from in vitro and animal models to human clinical outcomes is a major hurdle in drug development. pharmafeatures.comnih.gov

Challenges and Future Directions in Preclinical Evaluation:

| Limitation | Potential Solution |

| Poor reflection of human disease in animal models | Development of more predictive models, such as humanized mice, patient-derived xenografts (PDXs), and organoids. nih.govnih.gov |

| Lack of predictive power of 2D cell cultures | Increased use of 3D cell cultures, co-culture systems, and "organ-on-a-chip" technologies to better mimic the in vivo environment. |

| Interspecies differences in metabolism | Use of human liver microsomes or hepatocytes to assess metabolic stability early in the discovery process. |

Addressing these limitations will require innovation in biological modeling and a more nuanced interpretation of preclinical data.

Hypotheses for Further Investigation and Academic Exploration

For a novel scaffold such as N-(2-carbamoylphenyl)-2-phenethylbenzamide, several hypotheses could guide initial academic exploration, based on the functionalities present in the molecule:

Hypothesis 1: Targeting Protein-Protein Interactions (PPIs): The extended and conformationally flexible structure of a phenethylbenzamide derivative could be suitable for targeting the large, flat surfaces of PPIs, which are often considered "undruggable" with traditional small molecules.

Hypothesis 2: Chelating Metal Ions: The presence of the carbamoyl (B1232498) and amide groups could enable the molecule to act as a chelator for metal ions, suggesting potential activity against metalloenzymes that are crucial in various diseases.

Hypothesis 3: CNS Activity: The phenethylamine (B48288) moiety is a common feature in centrally acting drugs. It is conceivable that certain derivatives could cross the blood-brain barrier and modulate neurological targets.

Hypothesis 4: Antifungal or Antiparasitic Activity: N-phenylbenzamide derivatives have shown activity against kinetoplastid parasites by binding to their DNA. nih.gov The unique structure of this compound could be explored for similar or novel antimicrobial mechanisms.

These hypotheses provide a starting point for academic research to uncover the potential therapeutic value of this and related novel chemical structures.

Q & A

Q. What are the established synthetic routes for N-(2-carbamoylphenyl)-2-phenethylbenzamide, and what key reaction conditions are critical for optimizing yield?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the benzamide core. For analogous compounds, amide coupling (e.g., using carbodiimide reagents) and Friedel-Crafts acylation are common. For example, derivatives like N-(2-aminophenyl)-4-chloro-3-nitrobenzamide are synthesized via sequential nitration, chlorination, and amidation steps . Key conditions include:

- Temperature control : Reactions often proceed at 0–25°C to avoid side reactions.

- Catalysts : Use of Lewis acids (e.g., AlCl₃) for acylation or palladium catalysts for cross-coupling.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.

Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amide bond formation. For example, carbonyl peaks appear at ~165–170 ppm in ¹³C NMR .

- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks. Similar benzamides show intermolecular N–H···O and C–H···π interactions stabilizing the lattice .

- FT-IR : Amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) verify functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Basis sets and functionals : B3LYP/6-311G(d,p) is widely used for geometry optimization and energy gap analysis .

- HOMO-LUMO analysis : Determines electron-rich (HOMO) and electron-deficient (LUMO) regions, guiding reactivity predictions. For thiourea analogs, HOMO-LUMO gaps correlate with charge-transfer interactions .

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites. In N-(2-acetylphenyl)carbamothioylbenzamide, MEP maps highlight sulfur and oxygen as reactive centers .

Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity for this compound?

Methodological Answer:

- Dose-response assays : Validate computational docking results (e.g., IC₅₀ values) using enzyme inhibition studies. For COVID-19 protease inhibitors, molecular docking scores are compared with in vitro enzymatic assays .

- SAR analysis : Systematically modify substituents (e.g., nitro, chloro) to test theoretical activity trends. For example, nitro groups in benzamides enhance electrostatic interactions with target proteins .

- Free-energy perturbation (FEP) : Refines binding affinity predictions by simulating ligand-protein dynamics .

Q. How do intermolecular interactions influence the stability and polymorphism of this compound derivatives?

Methodological Answer:

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H-bonding, van der Waals). In N-(2-acetylphenyl)carbamothioylbenzamide, C–H···O (23%) and π-π stacking (12%) dominate .

- Energy framework modeling : Visualizes interaction energies (e.g., Coulombic, dispersion) to explain packing motifs. For thiourea derivatives, strong H-bond networks reduce lattice energy by ~30 kcal/mol .

- Thermogravimetric analysis (TGA) : Measures thermal stability, correlating with crystal packing efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar benzamides?

Methodological Answer:

- Meta-analysis : Compare datasets across studies, controlling for variables like assay type (e.g., cell-based vs. enzymatic) .

- Crystallographic validation : Confirm ligand-binding modes via co-crystal structures, as done for SARS-CoV-2 main protease inhibitors .

- Statistical modeling : Apply multivariate regression to isolate substituent effects (e.g., nitro vs. chloro groups) on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.